

GSK1838705A: A Promising Strategy to Overcome Crizotinib Resistance in ALK-Positive Malignancies

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Compound of Interest

Compound Name: GSK1838705A

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **GSK1838705A** and crizotinib, with a focus on the efficacy of **GSK1838705A** in overcoming acquired resistance to crizotinib in anaplastic lymphoma kinase (ALK)-positive cancers. The information presented is supported by experimental data from preclinical studies.

Introduction to Crizotinib and Acquired Resistance

Crizotinib is a first-generation tyrosine kinase inhibitor (TKI) that targets ALK, as well as c-Met and ROS1.^{[1][2]} It has demonstrated significant clinical efficacy in patients with ALK-rearranged non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).^{[3][4][5]} However, the majority of patients eventually develop resistance to crizotinib, typically within one to two years of treatment.^{[3][6]}

Mechanisms of acquired resistance to crizotinib are diverse and include:

- Secondary mutations in the ALK kinase domain: These mutations, such as the gatekeeper mutation L1196M and others like G1269A, C1156Y, and G1202R, can interfere with crizotinib binding.^{[7][8][9][10][11]}
- ALK gene amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of crizotinib.^{[7][12]}

- Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the inhibition of ALK. A key pathway implicated in crizotinib resistance is the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.[\[3\]](#)[\[13\]](#)

GSK1838705A: A Dual Inhibitor of ALK and IGF-1R

GSK1838705A is a potent small molecule inhibitor that targets not only ALK but also the IGF-1R and the insulin receptor (IR).[\[6\]](#)[\[10\]](#)[\[13\]](#)[\[14\]](#) This dual inhibitory activity provides a rational approach to overcoming crizotinib resistance, particularly when it is driven by the activation of the IGF-1R bypass pathway.

Comparative Efficacy Data

The following tables summarize the available quantitative data comparing the inhibitory activity of **GSK1838705A** and crizotinib.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase	GSK1838705A IC50 (nM)	Crizotinib Ki (nM)	Reference
ALK	0.5	0.7 (Wild-Type)	[6] [13] [14]
ALK (L1196M)	Not Available	8.2	[7]
IGF-1R	2.0	Not Applicable	[6] [13] [14]
IR	1.6	Not Applicable	[6] [13] [14]

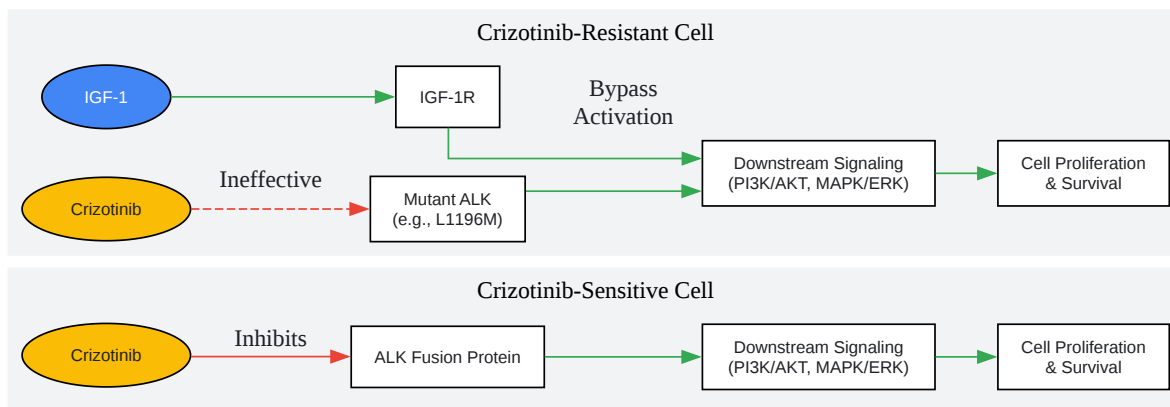
Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell Line	Cancer Type	Crizotinib IC50 (μM)	GSK1838705A EC50 (nM)	Reference
H3122 (Crizotinib-sensitive)	NSCLC	Sensitive (exact value not provided)	Not Available	[12]
H3122 CR1 (Crizotinib-resistant, L1196M mutation)	NSCLC	> 1	Not Available	[12]
Karpas-299 (Crizotinib-sensitive)	ALCL	Not Available	24-88	[13]
SR-786 (Crizotinib-sensitive)	ALCL	Not Available	24-88	[13]
Karpas299-R (Crizotinib-resistant)	ALCL	Resistant (exact value not provided)	Effective (exact value not provided)	[3]
SR786-R (Crizotinib-resistant)	ALCL	Resistant (exact value not provided)	Effective (exact value not provided)	[3]

Note: Direct head-to-head IC50 comparisons of **GSK1838705A** and crizotinib in the same panel of crizotinib-resistant cell lines are not readily available in the public domain based on the conducted searches. The available data indicates **GSK1838705A** is effective in crizotinib-resistant models, but precise comparative IC50 values are needed for a complete quantitative comparison.

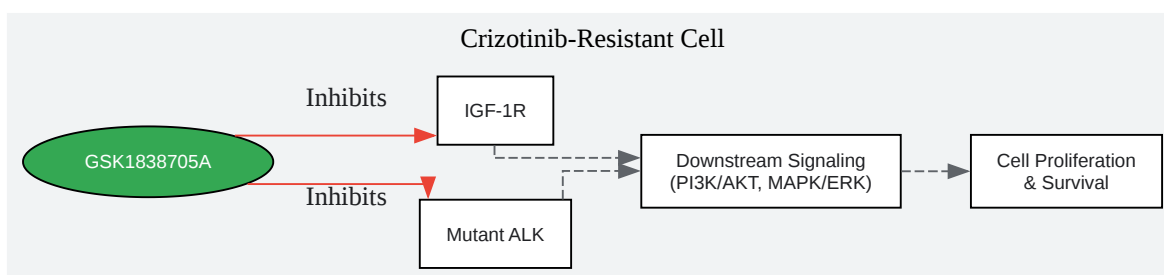
Signaling Pathways and Mechanism of Action

GSK1838705A overcomes crizotinib resistance by simultaneously inhibiting both the primary oncogenic driver (ALK) and a key resistance pathway (IGF-1R).



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Caption: Crizotinib action and mechanisms of resistance.



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Caption: Dual inhibitory mechanism of **GSK1838705A**.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8 Assay)

This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) procedures.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **GSK1838705A** and crizotinib in sensitive and resistant cell lines.

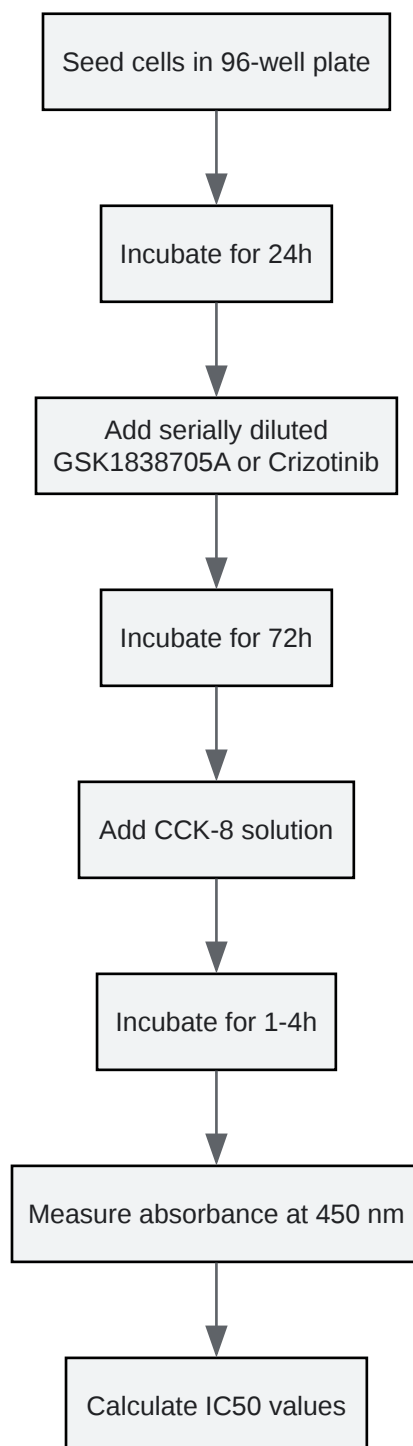
Materials:

- Crizotinib-sensitive and -resistant cancer cell lines
- Complete cell culture medium
- 96-well cell culture plates
- **GSK1838705A** and Crizotinib stock solutions (in DMSO)
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **GSK1838705A** and crizotinib in complete medium.
- Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 72 hours at 37°C.
- Add 10 µL of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.

- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values using a four-parameter logistic curve fit.



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Caption: Workflow for the Cell Viability (CCK-8) Assay.

Western Blotting for Phosphorylated Proteins

This protocol is based on standard Western blotting procedures for detecting phosphorylated proteins.^{[1][3]}

Objective: To assess the effect of **GSK1838705A** and crizotinib on the phosphorylation of ALK, IGF-1R, and downstream signaling proteins.

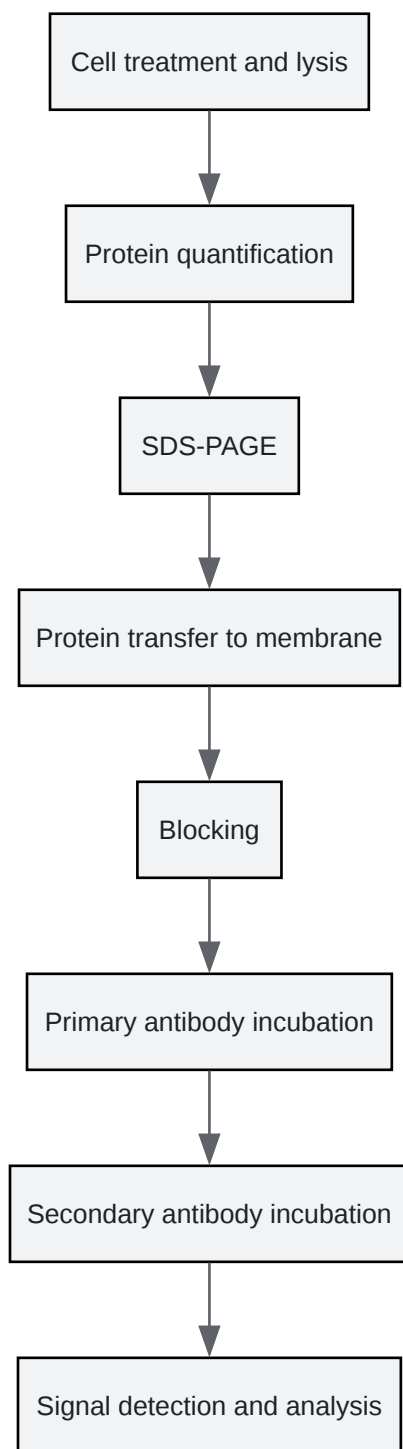
Materials:

- Crizotinib-sensitive and -resistant cancer cell lines
- **GSK1838705A** and Crizotinib
- Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., p-ALK, ALK, p-IGF-1R, IGF-1R, p-AKT, AKT, p-ERK, ERK, β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **GSK1838705A** or crizotinib at various concentrations for a specified time.
- Wash cells with ice-cold PBS and lyse them in lysis buffer.

- Determine the protein concentration of the lysates.
- Denature protein samples by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane with TBST.
- Add chemiluminescent substrate and capture the signal using an imaging system.
- Quantify band intensities and normalize to a loading control (e.g., β -actin).



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Caption: Workflow for Western Blotting.

In Vivo Xenograft Model

This protocol outlines a general procedure for establishing and evaluating drug efficacy in a mouse xenograft model.[\[15\]](#)[\[16\]](#)

Objective: To assess the in vivo anti-tumor efficacy of **GSK1838705A** in crizotinib-resistant tumors.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Crizotinib-resistant cancer cell line
- Matrigel (optional)
- **GSK1838705A** and crizotinib formulations for in vivo administration
- Calipers

Procedure:

- Subcutaneously inject crizotinib-resistant cells (e.g., 5×10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = $(\text{length} \times \text{width}^2)/2$).
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, crizotinib, **GSK1838705A**).
- Administer the drugs to the mice according to the planned dosing schedule and route (e.g., oral gavage).
- Monitor tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

GSK1838705A demonstrates a promising preclinical profile for overcoming crizotinib resistance in ALK-positive cancers. Its dual inhibition of ALK and the IGF-1R signaling pathway provides a mechanistic advantage over single-target ALK inhibitors in tumors that have developed resistance through the activation of this bypass track. Further clinical investigation is warranted to validate these findings in patients with crizotinib-resistant ALK-positive malignancies.

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